3-Methylbutyl dipropyl phosphate
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
646450-40-0 |
|---|---|
Molecular Formula |
C11H25O4P |
Molecular Weight |
252.29 g/mol |
IUPAC Name |
3-methylbutyl dipropyl phosphate |
InChI |
InChI=1S/C11H25O4P/c1-5-8-13-16(12,14-9-6-2)15-10-7-11(3)4/h11H,5-10H2,1-4H3 |
InChI Key |
RDWMJIFBYVGIPK-UHFFFAOYSA-N |
Canonical SMILES |
CCCOP(=O)(OCCC)OCCC(C)C |
Origin of Product |
United States |
Advanced Analytical Techniques for the Detection, Quantification, and Structural Elucidation of 3 Methylbutyl Dipropyl Phosphate
Chromatographic Separations of 3-Methylbutyl Dipropyl Phosphate (B84403) in Complex Matrices
Chromatographic techniques are indispensable for separating 3-Methylbutyl dipropyl phosphate from intricate mixtures prior to its detection and quantification. The choice between gas and liquid chromatography is often dictated by the volatility and thermal stability of the analyte, as well as the nature of the sample matrix.
Gas Chromatography (GC) Coupled Methodologies
Gas chromatography is a powerful technique for the analysis of volatile and semi-volatile compounds such as organophosphate esters. sci-hub.sechromatographyonline.com For the analysis of this compound, a typical GC system would be equipped with a capillary column, often with a non-polar or semi-polar stationary phase like a 5% diphenyl-95% dimethyl siloxane phase (e.g., DB-5MS). nih.gov Temperature programming is crucial for achieving good separation of OPEs with varying volatilities. d-nb.info For instance, an oven program might start at a lower temperature and ramp up to a higher temperature to elute all compounds of interest. nih.gov
Commonly used detectors for OPE analysis include the flame photometric detector (FPD) in phosphorus mode, which offers high selectivity for phosphorus-containing compounds, and the nitrogen-phosphorus detector (NPD). d-nb.infochromatographyonline.com However, mass spectrometry (MS) is now the most common detector due to its high sensitivity and ability to provide structural information. sci-hub.sechromatographyonline.com Sample preparation for GC analysis often involves a liquid-liquid extraction or solid-phase extraction (SPE) to isolate the analyte from the matrix and concentrate it. sci-hub.setandfonline.com In some cases, derivatization may be necessary to improve the volatility or thermal stability of the analytes. google.comcdc.gov
Table 1: Illustrative GC Conditions for Organophosphate Ester Analysis
| Parameter | Typical Setting |
|---|---|
| Column | DB-5MS (30 m x 0.25 mm, 0.25 µm film thickness) |
| Carrier Gas | Helium at 1 mL/min |
| Injector Temperature | 250-300°C nih.gov |
| Oven Program | Initial 150°C (3 min), ramp at 10°C/min to 300°C (hold 12 min) nih.gov |
| Detector | Mass Spectrometer (MS) or Flame Photometric Detector (FPD) |
Liquid Chromatography (LC) Coupled Methodologies
Liquid chromatography, particularly high-performance liquid chromatography (HPLC), is an excellent alternative for the analysis of less volatile or thermally labile organophosphate esters. nih.govresearchgate.net Reversed-phase chromatography is the most common separation mode, utilizing a non-polar stationary phase (e.g., C18) and a polar mobile phase. nih.gov The mobile phase typically consists of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol, often with additives like ammonium (B1175870) formate (B1220265) to improve ionization for mass spectrometry detection. nih.govnih.gov
A gradient elution, where the proportion of the organic solvent is increased during the run, is generally employed to effectively separate a wide range of OPEs with different polarities. nih.gov The use of smaller particle size columns (e.g., 1.8 µm) can lead to more efficient separations and reduced analysis times. walisongo.ac.id
Hyphenated Techniques (e.g., GC-MS, LC-MS) for Comprehensive Analysis
The coupling of chromatographic separation with mass spectrometry (hyphenated techniques) provides a powerful tool for the definitive identification and quantification of this compound. sci-hub.senih.gov
Gas Chromatography-Mass Spectrometry (GC-MS) combines the high separation efficiency of GC with the sensitive and selective detection capabilities of MS. sci-hub.sechromatographyonline.com After separation in the GC column, the analyte enters the ion source of the mass spectrometer (commonly electron ionization - EI), where it is fragmented into characteristic ions. The resulting mass spectrum serves as a chemical fingerprint, allowing for confident identification. For quantification, the instrument is often operated in selected ion monitoring (SIM) mode, where only specific fragment ions of the target analyte are monitored, significantly improving sensitivity and reducing matrix interference. sci-hub.sechromatographyonline.com Tandem mass spectrometry (GC-MS/MS) further enhances selectivity by selecting a precursor ion and monitoring its specific fragment ions. tandfonline.com
Liquid Chromatography-Mass Spectrometry (LC-MS) , and particularly its tandem version (LC-MS/MS), has become the method of choice for many OPE analyses due to its applicability to a wider range of compounds and often superior sensitivity and accuracy. nih.govresearchgate.netwalisongo.ac.id Electrospray ionization (ESI) is the most common ionization technique for LC-MS analysis of OPEs. nih.govcdc.gov In LC-MS/MS, the selection of specific precursor-to-product ion transitions in multiple reaction monitoring (MRM) mode provides exceptional selectivity and sensitivity, allowing for the detection of trace levels of this compound in complex matrices like environmental and biological samples. nih.govcdc.gov The fragmentation of organophosphate esters in the mass spectrometer often involves the cleavage of the C-O bond, leading to characteristic fragment ions that can be used for identification. mdpi.comresearchgate.net
Spectroscopic Characterization for Molecular Confirmation and Functional Group Analysis
While chromatography provides separation and preliminary identification, spectroscopic techniques are essential for the unambiguous structural elucidation and confirmation of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ³¹P)
NMR spectroscopy is an unparalleled tool for determining the detailed molecular structure of a compound in solution.
¹H NMR: The proton NMR spectrum of this compound would provide information about the number and types of hydrogen atoms present. The spectrum would show distinct signals for the protons of the 3-methylbutyl and propyl groups, with their chemical shifts and coupling patterns revealing their connectivity. For example, the protons on the carbon adjacent to the phosphate oxygen would appear at a lower field (higher ppm) compared to the other alkyl protons.
¹³C NMR: The carbon-13 NMR spectrum would show a signal for each unique carbon atom in the molecule. The chemical shifts of these signals would indicate the chemical environment of each carbon, distinguishing between the carbons in the 3-methylbutyl and propyl chains. chemicalbook.com
³¹P NMR: Phosphorus-31 NMR is particularly powerful for analyzing organophosphate compounds as it directly probes the phosphorus nucleus. wikipedia.orgslideshare.net this compound would exhibit a single resonance in the ³¹P NMR spectrum, and its chemical shift would be characteristic of a phosphate triester. wikipedia.orgresearchgate.netoxinst.com The chemical shift is sensitive to the nature of the alkyl groups attached to the phosphate core. wikipedia.org Coupling between the phosphorus and adjacent protons (³JP-H) can also be observed in the ¹H NMR spectrum, providing further structural confirmation. chemicalbook.com
Table 2: Predicted NMR Data for this compound
| Nucleus | Predicted Chemical Shift Range (ppm) | Multiplicity and Coupling |
|---|---|---|
| ¹H | 0.8-1.0 (CH₃), 1.3-1.8 (CH₂), 3.9-4.2 (OCH₂) | Triplets, sextets, doublets, multiplets with H-H and H-P coupling |
| ¹³C | 10-15 (CH₃), 20-40 (CH₂), 65-75 (OCH₂) | Signals for each unique carbon |
| ³¹P | -5 to +5 | Singlet (proton-decoupled) |
Infrared (IR) and Raman Spectroscopy
Vibrational spectroscopy techniques like Infrared (IR) and Raman spectroscopy are used to identify the functional groups present in a molecule. nih.govdtic.mil For this compound, the IR and Raman spectra would be dominated by characteristic vibrational modes.
The most prominent feature in the IR spectrum would be a strong absorption band corresponding to the P=O (phosphoryl) stretching vibration, typically found in the region of 1250-1300 cm⁻¹. cwejournal.org The P-O-C stretching vibrations would give rise to strong bands in the 950-1100 cm⁻¹ region. cwejournal.orgrsc.org The C-H stretching and bending vibrations of the alkyl groups would be observed in their characteristic regions (around 2850-3000 cm⁻¹ and 1350-1470 cm⁻¹, respectively). nih.govrsc.org
Raman spectroscopy provides complementary information. While the P=O stretch is also Raman active, the P-O-C symmetric stretching modes can be particularly strong. nih.govresearchgate.net The C-H stretching vibrations are also readily observed in the Raman spectrum. By analyzing the combination of IR and Raman spectra, a comprehensive picture of the functional groups within the this compound molecule can be obtained. rsc.orgnih.gov
Table 3: Key Vibrational Frequencies for this compound
| Functional Group | Typical Wavenumber Range (cm⁻¹) | Spectroscopy Technique |
|---|---|---|
| P=O stretch | 1250-1300 | IR (strong), Raman (moderate) |
| P-O-C stretch | 950-1100 | IR (strong), Raman (strong) |
| C-H stretch (alkyl) | 2850-3000 | IR (strong), Raman (strong) |
| C-H bend (alkyl) | 1350-1470 | IR (moderate), Raman (moderate) |
High-Resolution Mass Spectrometry (HRMS) for Accurate Mass and Fragmentation Studies
High-Resolution Mass Spectrometry (HRMS), particularly when coupled with liquid chromatography (LC), stands as a powerful tool for the analysis of this compound and other organophosphate esters (OPEs). HRMS provides highly accurate mass measurements, which are crucial for confirming the elemental composition of the parent molecule and its fragments, thereby enhancing confidence in compound identification. nih.gov
The fragmentation behavior of OPEs under mass spectrometry provides a structural fingerprint. For alkyl OPEs, a common characteristic fragment ion is [H₄PO₄]⁺ (m/z = 98.9847), which is highly stable and can serve as an identifying feature during screening. nih.gov The fragmentation of this compound would likely proceed through the cleavage of the C-O bonds, losing the propyl and 3-methylbutyl (isoamyl) groups.
By analyzing the fragmentation patterns of similar alkyl OPEs, a probable fragmentation pathway for this compound can be proposed. nih.gov The high mass accuracy of an instrument like an Orbitrap-based mass spectrometer allows for the confident assignment of molecular formulas to these fragment ions. nih.gov
Table 1: Hypothetical High-Resolution MS Fragmentation Data for this compound Based on established fragmentation patterns of alkyl organophosphate esters. nih.gov
| Precursor Ion [M+H]⁺ | Proposed Fragment Ion | Proposed Formula | Description |
|---|---|---|---|
| C₁₁H₂₆O₄P⁺ | [M - C₃H₆]⁺ | C₈H₂₀O₄P⁺ | Loss of a propylene (B89431) molecule from a propyl group |
| [M - C₅H₁₀]⁺ | C₆H₁₆O₄P⁺ | Loss of a pentene molecule from the 3-methylbutyl group | |
| [H₄PO₄]⁺ | H₄PO₄⁺ | Characteristic phosphoric acid fragment, often a base peak for alkyl OPEs |
Sample Preparation and Matrix Effects in Environmental and Industrial Research Contexts
Sample preparation is a critical stage in the analytical workflow for this compound, as environmental and industrial samples often contain complex matrices that can interfere with analysis. pjoes.com The primary goals of sample preparation are to isolate the target analyte from the sample matrix, remove interfering substances, and concentrate the analyte to a level suitable for detection. pjoes.comosti.gov
Extraction and Clean-up Protocols for Diverse Environmental Samples (e.g., water, sediment, air)
The choice of extraction and clean-up protocol is highly dependent on the sample matrix. uri.edu
Water: For aqueous samples, liquid-liquid extraction (LLE) using solvents like dichloromethane (B109758) (DCM) is a common method. uri.edudocumentsdelivered.com Solid-phase extraction (SPE) is also widely used, offering advantages in terms of reduced solvent consumption and high recovery rates. uri.edunih.gov Cartridges packed with materials such as Oasis HLB are effective for concentrating OPEs from water samples. nih.gov
Sediment: The analysis of sediment typically requires more rigorous extraction methods. After initial preparation steps like freeze-drying and homogenization, techniques such as pressurized liquid extraction (PLE), accelerated solvent extraction (ASE), Soxhlet extraction, or ultrasonication are employed. uri.edunih.gov A subsequent clean-up step, often using SPE with materials like Florisil or silica (B1680970) gel, is necessary to remove co-extracted matrix components. uri.edudocumentsdelivered.com One developed method uses a water:acetonitrile mixture for PLE of sediments, followed by SPE clean-up. nih.gov
Air: OPEs in the air are usually sampled using active air samplers that draw air through a glass fiber filter (GFF) to capture particulate-bound compounds and a solid sorbent like polyurethane foam (PUF) to trap gas-phase compounds. uri.edu The analytes are then extracted from the filter and PUF using methods like Soxhlet or ASE, followed by purification on a silica gel column. uri.edu
Table 2: Summary of Common Extraction and Clean-up Protocols for Organophosphate Esters (OPEs)
| Matrix | Extraction Technique | Common Solvents/Materials | Clean-up Method | Reference |
|---|---|---|---|---|
| Water | Solid-Phase Extraction (SPE) | Oasis HLB, Dichloromethane (for LLE) | Integrated into SPE process | uri.edunih.gov |
| Sediment | Pressurized Liquid Extraction (PLE) / Accelerated Solvent Extraction (ASE) | Water:Acetonitrile, Acetone | SPE (Florisil, Oasis HLB) | documentsdelivered.comnih.gov |
| Air | Soxhlet / ASE / Ultrasonication | (Not specified) | Silica Gel Column | uri.edu |
Microextraction and Pre-concentration Techniques for Trace-Level Analysis
For the analysis of trace levels of this compound, microextraction and pre-concentration techniques are invaluable. These methods are designed to be "greener" by significantly reducing solvent and reagent use while increasing sensitivity. bohrium.com Techniques such as solid-phase microextraction (SPME), stir bar sorptive extraction (SBSE), and dispersive liquid-liquid microextraction (DLLME) have gained prominence for analyzing organic pollutants in water. bohrium.com These methods combine extraction, pre-concentration, and sample introduction into fewer steps, streamlining the analytical process. researchgate.net The primary advantage is the ability to enrich the analyte from a large sample volume into a very small volume, thereby lowering the limits of detection. osti.gov
Calibration and Quality Assurance/Quality Control (QA/QC) in this compound Research
Rigorous Quality Assurance/Quality Control (QA/QC) procedures are essential to ensure the reliability and accuracy of analytical data for this compound. pjoes.com A comprehensive QA/QC protocol typically includes the use of internal standards, method blanks, calibration curves, and recovery assessments.
Internal Standards: The use of mass-labeled internal standards is a cornerstone of accurate quantification in mass spectrometry. nih.gov For OPE analysis, deuterated standards such as d₁₅-TPHP are often used to correct for variations in extraction efficiency and matrix-induced signal suppression or enhancement. nih.gov
Calibration: A multi-point calibration curve is generated using standards of known concentrations to establish the relationship between instrument response and analyte concentration.
Blanks and Limits of Detection: Method blanks (reagent blanks) are processed alongside samples to check for contamination during the analytical procedure. sci-hub.se The limit of detection (LOD) and limit of quantification (LOQ) are statistically determined, often calculated as three and ten times the signal-to-noise ratio of a low-level standard, or based on the standard deviation of the blanks. nih.govsci-hub.se
Recovery Studies: The efficiency of the extraction and analytical method is evaluated by analyzing spiked samples (matrix spikes). sci-hub.se Known amounts of the analyte are added to a sample matrix, which is then carried through the entire procedure to determine the percentage of the analyte that is successfully recovered. nih.gov
Table 3: Key Quality Assurance/Quality Control (QA/QC) Parameters in OPE Analysis
| QA/QC Parameter | Purpose | Typical Implementation | Reference |
|---|---|---|---|
| Internal Standard | Correct for matrix effects and procedural losses | Addition of a known amount of a mass-labeled analog (e.g., d₁₅-TPHP) to every sample before extraction | nih.govnih.gov |
| Method Blank | Assess contamination from lab environment and reagents | A sample of clean matrix (e.g., Milli-Q water) processed identically to field samples | sci-hub.se |
| Matrix Spike / Recovery | Evaluate method efficiency and matrix interference | Spiking a real sample with a known concentration of the analyte and calculating percent recovery | nih.govsci-hub.se |
| Limit of Quantification (LOQ) | Define the lowest concentration that can be reliably quantified | Calculated as 10x signal-to-noise or 3x the standard deviation of blank measurements | nih.govsci-hub.se |
Biotic Transformation and Biodegradation Studies of 3 Methylbutyl Dipropyl Phosphate in Environmental Systems
Microbial Degradation Pathways and Metabolite Profiling
The breakdown of OPEs in the environment is largely attributed to microbial activity. Diverse microbial communities in soil, water, and activated sludge have demonstrated the capacity to utilize these compounds as sources of carbon and phosphorus.
While specific microbial consortia for the degradation of 3-Methylbutyl dipropyl phosphate (B84403) have not been documented, research on structurally similar OPEs has identified several key bacterial genera. For instance, a microbial consortium known as ZY1, which includes Sphingobacterium, Variovorax, and Flavobacterium, has been shown to effectively degrade tricresyl phosphates (TCPs) ballance.co.nzacs.org. Similarly, Pseudomonas and Sphingomonas have been identified as key players in the degradation of triisobutyl phosphate (TiBP) in activated sludge nih.gov. Strains of Brevibacillus brevis have also demonstrated the ability to degrade various TCP isomers ecotoxmodels.org. It is highly probable that similar microbial consortia, rich in species with broad-spectrum hydrolytic capabilities, are involved in the breakdown of 3-Methylbutyl dipropyl phosphate. The synergistic action within these consortia is often crucial for the complete mineralization of complex organic compounds youtube.com.
Table 1: Microbial Genera Implicated in the Biodegradation of Analogous Organophosphate Esters
| Microbial Genus | Analogous OPE Degraded | Reference |
| Sphingobacterium | Tricresyl phosphates (TCPs) | ballance.co.nzacs.org |
| Variovorax | Tricresyl phosphates (TCPs) | ballance.co.nzacs.org |
| Flavobacterium | Tricresyl phosphates (TCPs) | ballance.co.nzacs.org |
| Pseudomonas | Triisobutyl phosphate (TiBP) | nih.gov |
| Sphingomonas | Triisobutyl phosphate (TiBP) | nih.gov |
| Brevibacillus | Tricresyl phosphates (TCPs) | ecotoxmodels.org |
| Klebsiella | Non-halogenated OPEs | nih.gov |
The initial and rate-limiting step in the biodegradation of OPEs is the enzymatic cleavage of the phosphate ester bonds. This reaction is primarily catalyzed by hydrolases, with esterases playing a central role doaj.orgnih.gov. Specifically, phosphotriesterases (PTEs) are crucial for the initial hydrolysis of the triester into a diester and an alcohol. These enzymes often contain serine residues in their active sites and function through a nucleophilic attack on the phosphorus center of the OPE doaj.orgnih.gov. Subsequent degradation of the resulting diesters and monoesters is carried out by phosphodiesterases (PDEs) and phosphomonoesterases (PMEs), respectively nih.gov. For this compound, the enzymatic process would likely involve the sequential hydrolysis of the propyl and 3-methylbutyl ester linkages.
The degradation of TCPs by the ZY1 consortium is speculated to involve cytochrome P450/NADPH-cytochrome P450 reductase and phosphatase enzymes ballance.co.nzacs.org. The degradation of TiBP in activated sludge also points to the importance of dehydrogenase, hydroxylase, phosphotriesterase, phosphodiesterase, and phosphomonoesterase activities nih.gov.
Based on the degradation pathways of analogous OPEs, the biodegradation of this compound is expected to proceed through a stepwise hydrolysis. The initial cleavage would likely result in the formation of dipropyl phosphate and 3-methyl-1-butanol, or alternatively, 3-methylbutyl propyl phosphate and propanol. Subsequent hydrolysis of the diester intermediates would yield inorganic phosphate and the corresponding alcohols. For example, in the degradation of tributyl phosphate (TBP), dibutyl phosphate (DBP) is a key intermediate, which is then further broken down vu.nl. Similarly, the degradation of TiBP leads to the formation of diisobutyl phosphate (DiBP) nih.gov.
Hydroxylation and dehydrogenation have also been identified as major biodegradation pathways for some OPEs, leading to a variety of transformation products nih.gov. Therefore, in addition to simple hydrolysis products, hydroxylated or carboxylated derivatives of the alkyl chains of this compound could potentially be formed.
Table 2: Likely Biodegradation Products of this compound Based on Analogous Compounds
| Parent Compound | Likely Intermediate(s) | Final Products (following complete mineralization) | Degradation Pathway |
| This compound | Dipropyl phosphate, 3-Methylbutyl propyl phosphate | Inorganic phosphate, 3-Methyl-1-butanol, Propanol, Carbon dioxide, Water | Hydrolysis |
| This compound | Hydroxylated/carboxylated intermediates | Inorganic phosphate, Further oxidized organic fragments | Hydroxylation/Oxidation |
Biotransformation in Environmental Organisms (Non-Human, Non-Clinical)
Beyond microbial degradation, other environmental organisms can take up and metabolize OPEs, influencing their fate and potential for trophic transfer.
Aquatic invertebrates can absorb OPEs from the surrounding water and sediment. Studies on various OPEs have shown that bioaccumulation is influenced by the compound's physicochemical properties, such as its hydrophobicity (log Kow) nih.gov. For instance, in the water flea Daphnia magna, exposure to different OPEs resulted in varied metabolic responses, indicating that uptake and internal processing are compound-specific nih.gov.
Metabolism of OPEs within invertebrates is a key factor affecting their bioaccumulation and potential for trophic transfer researchgate.netacs.org. While specific data for this compound is unavailable, research on other OPEs in invertebrates like Gammarus pulex has demonstrated that biotransformation can be significant, leading to the formation of various metabolites ecotoxmodels.org. This metabolic activity can reduce the concentration of the parent compound, potentially mitigating its toxicity and altering its bioaccumulation potential. Given its structure, this compound would likely undergo hydrolysis by esterases within aquatic invertebrates, producing dipropyl phosphate, 3-methylbutyl phosphate, and the corresponding alcohols.
Plants can absorb OPEs from soil and water through their roots and, to a lesser extent, through their leaves nih.gov. The efficiency of uptake and the subsequent translocation within the plant are heavily dependent on the OPE's chemical structure and properties doaj.org.
Uptake: Both hydrophilic and hydrophobic OPEs can enter plant roots, often through passive diffusion facilitated by membrane proteins like anion channels and aquaporins nih.govresearchgate.net. Research on various OPEs indicates that those with open-chain substituents, like this compound, are readily taken up by plant roots doaj.org.
Translocation: The movement of OPEs from the roots to the shoots (acropetal translocation) is largely governed by their hydrophobicity. More hydrophilic OPEs tend to be more mobile within the plant's vascular system nih.govresearchgate.net. A negative relationship has been observed between the translocation factor and the octanol-water partition coefficient (Kow), suggesting that less hydrophobic compounds are more easily transported to the shoots doaj.org. Given the alkyl nature of its substituents, this compound is expected to have a moderate degree of hydrophobicity, allowing for some translocation from roots to other plant tissues.
Metabolism: Once inside the plant, OPEs can be metabolized. The most common metabolic processes are hydrolysis and hydroxylation, leading to the formation of diesters and other transformation products nih.govresearchgate.net. For this compound, this would likely result in the formation of dipropyl phosphate and 3-methyl-1-butanol, or 3-methylbutyl propyl phosphate and propanol. These metabolites, being generally more water-soluble than the parent compound, may exhibit different translocation patterns within the plant researchgate.net.
Bioconcentration and Bioaccumulation Dynamics in Environmental Food Webs (Ecological Focus)
The potential for chemical compounds to concentrate in living organisms from their environment is a critical aspect of their ecological risk profile. This process occurs through two primary mechanisms: bioconcentration, which is the net uptake of a substance from water, and bioaccumulation, a broader term that includes all routes of exposure, such as diet, water, and air. ecetoc.orgepa.gov The tendency of a substance to bioaccumulate is often related to its lipophilicity, commonly expressed as the octanol-water partition coefficient (log Kow). uantwerpen.benih.gov
For organophosphate esters (OPEs), the group to which this compound belongs, bioaccumulation is largely governed by their hydrophobicity. uantwerpen.benih.gov However, the relationship is not always linear. Studies on various OPEs in Arctic ecosystems have observed parabolic correlations between the log Kow and log-transformed bioconcentration factors (BCFs), suggesting that compounds with moderate lipophilicity have the highest potential for bioaccumulation. nih.govacs.org
While specific experimental data on the bioconcentration and bioaccumulation of this compound are not extensively documented in the reviewed literature, the behavior of other OPEs provides critical insights. For instance, research on aquatic food webs has yielded conflicting evidence regarding the biomagnification of OPEs, which is the process whereby the concentration of a contaminant increases at successively higher levels in a food chain. researchgate.net Some OPEs, such as 2-ethylhexyl diphenyl phosphate, have been shown to biomagnify in fish food webs, whereas others undergo trophic dilution (a decrease in concentration with increasing trophic level). uantwerpen.benih.gov
In the estuarine food web of the Pearl River in China, significant biomagnification was observed only for triphenyl phosphate (TPHP), while most other OPEs had log bioaccumulation factors (BAFs) below 3.70. nih.govnih.gov The biomagnification potential of OPEs is influenced not only by their hydrophobicity but also by their susceptibility to biotransformation in organisms at different trophic levels. uantwerpen.benih.govnih.gov Organisms can metabolize OPEs, which may reduce the parent compound's concentration and limit its magnification up the food web. ecetoc.org
The table below presents bioconcentration factor (BCF) data for several common OPEs, illustrating the range of values observed for this class of compounds in aquatic organisms.
Table 1: Bioconcentration Factors (BCF) for Selected Organophosphate Esters in Aquatic Organisms
| Compound | Organism | BCF Value (L/kg) | Reference |
|---|---|---|---|
| Tris(2-chloroethyl) phosphate (TCEP) | Carp | 1.0 - 14.8 | nih.gov |
| Tris(1,3-dichloro-2-propyl) phosphate (TDCIPP) | Zebrafish | 0.5 - 66 | nih.gov |
| Tris(2-butoxyethyl) phosphate (TBOEP) | Carp | 1.0 - 14.8 | nih.gov |
| Triphenyl phosphate (TPHP) | Zebrafish | 45 - 224 | nih.gov |
| Triphenyl phosphate (TPHP) | Mussel | 3685 | nih.gov |
| Tri-n-butyl phosphate (TNBP) | Fish | 38 - 158 | nih.gov |
This table is interactive. You can sort the columns by clicking on the headers.
These data indicate that the bioaccumulation potential of OPEs is species-specific and compound-specific. nih.gov Factors such as the lipid content of the organism also play a significant role in the accumulation of lipophilic compounds. epa.gov Given the structural similarities, it is plausible that this compound would exhibit a low to moderate potential for bioconcentration, but experimental verification is necessary to confirm its specific dynamics within environmental food webs.
Bioremediation Strategies for Phosphate Ester Contamination
Bioremediation leverages biological processes, primarily involving microorganisms and plants, to remove or neutralize environmental pollutants. researchgate.net This approach is considered a promising, cost-effective, and environmentally sound strategy for addressing contamination by organophosphate esters (OPEs). researchgate.netnih.gov Strategies for OPE bioremediation can be broadly categorized into microbial degradation, enzymatic treatment, and phytoremediation.
Microbial Degradation: A diverse range of microorganisms, particularly bacteria, have demonstrated the ability to degrade OPEs by using them as a source of carbon, phosphorus, or energy. nih.gov The bacterial genus Pseudomonas has been noted for its particular effectiveness in breaking down pesticides, a related class of organophosphorus compounds. mbl.or.kr Studies have successfully isolated specific bacterial strains capable of degrading various OPEs. For example, Achromobacter sp. strain BWTL6 and Rhizobium sp. strain BWTL7 were shown to effectively degrade over 70% of a 10 mg/L concentration of tris(1,3-dichloro-2-propyl)phosphate (TDCPP) within seven days. dntb.gov.ua
The degradation process often involves the enzymatic cleavage of the ester bonds. Research on tert-butylphenyl diphenyl phosphate (BPDP) in environmental microcosms revealed that biodegradation was most significant in ecosystems with prior exposure to anthropogenic chemicals and high phosphoesterase enzyme activities. nih.gov This suggests that microbial communities can adapt to the presence of OPEs, leading to enhanced degradation. nih.gov The breakdown of BPDP resulted in minor products such as phenol, tert-butylphenol, and diphenyl phosphate. nih.gov
Enzymatic Bioremediation: A more targeted approach involves the use of isolated and purified enzymes to detoxify OPEs. nih.gov This method avoids the complexities of introducing whole organisms into the environment. The key enzymes in this process are organophosphate hydrolases (OPH) and phosphotriesterases (PTEs), which catalyze the hydrolysis of OPEs into less toxic alcohol and phosphate byproducts. researchgate.netmbl.or.krmdpi.com These enzymes are emerging as appealing agents for decontamination due to their ability to act on a wide range of OPEs. nih.gov One variant, OpdA, derived from Agrobacterium radiobacter, is already used commercially to remediate pesticide-contaminated water sources. mdpi.com Research efforts are focused on enhancing the stability, activity, and substrate range of these enzymes through protein engineering and nanobiotechnology, such as nanoencapsulation. nih.govmdpi.com
Advanced Bioremediation Techniques: To improve the efficiency of microbial degradation, various advanced techniques are being explored. Immobilized cell technology, where microbial cells are fixed onto a solid support, has been shown to achieve more effective degradation rates for pollutants compared to free-cell cultures. mbl.or.kr Furthermore, modern biological engineering tools, including genetic manipulation techniques like CRISPR and ZFNs, offer the potential to create microorganisms specifically designed for enhanced degradation of recalcitrant compounds. researchgate.netmbl.or.krkoreascience.kr
The table below summarizes findings on microbial strains capable of degrading various organophosphate esters.
Table 2: Examples of Microbial Strains Involved in Organophosphate Ester Degradation
| Microorganism/Culture | Degraded Compound(s) | Key Findings | Reference |
|---|---|---|---|
| Achromobacter sp. BWTL6 | Tris(1,3-dichloro-2-propyl)phosphate (TDCPP) | Degraded >70% of 10 mg/L TDCPP in 7 days. | dntb.gov.ua |
| Rhizobium sp. BWTL7 | Tris(1,3-dichloro-2-propyl)phosphate (TDCPP) | Degraded >70% of 10 mg/L TDCPP in 7 days. | dntb.gov.ua |
| Mixed culture (primarily Pseudomonas) | Tributyl phosphate (TBP) | Utilized TBP as a carbon and phosphorus source; optimal degradation at pH 7 and 30°C. | nih.gov |
| Sphingobium sp. strain TCM1 | Tris(2-chloroethyl) phosphate (TCEP) | Capable of degrading TCEP. | researchgate.net |
| Sphingomonas sp. strain TDK1 | Tris(1,3-dichloro-2-propyl)phosphate (TDCPP) | Capable of degrading TDCPP. | researchgate.net |
| Sediment Microcosms | Tert-butylphenyl diphenyl phosphate (BPDP) | Up to 37% mineralization to CO2 after 8 weeks; degradation linked to high phosphoesterase activity. | nih.gov |
This table is interactive. You can sort the columns by clicking on the headers.
These strategies highlight a growing toolbox for addressing environmental contamination from phosphate esters, including potentially this compound, by harnessing and enhancing natural biological degradation pathways.
Mechanistic Studies on the Chemical Reactivity and Intermolecular Interactions of 3 Methylbutyl Dipropyl Phosphate
Nucleophilic Substitution Reactions at the Phosphorus Center
The phosphorus atom in 3-methylbutyl dipropyl phosphate (B84403) is electrophilic and serves as a primary site for nucleophilic attack. Nucleophilic substitution at a tetracoordinated P=O center is a fundamental reaction for organophosphorus compounds. sapub.org These reactions are crucial in various biological processes, such as DNA replication and the hydrolysis of ATP. ru.nlresearchgate.net The mechanism of these reactions can be influenced by the nature of the nucleophile, the leaving group, and the substituents attached to the phosphorus atom. ru.nl
Generally, nucleophilic substitution at the phosphorus center of a phosphate ester like 3-methylbutyl dipropyl phosphate can proceed through two primary mechanisms: sapub.org
A concerted, S_N2-like mechanism: This pathway involves a single pentacoordinate transition state where the nucleophile attacks from the backside relative to the leaving group. Bond formation and bond breaking occur simultaneously. sapub.org
A stepwise mechanism: This route involves the formation of a metastable, trigonal bipyramidal pentacoordinate intermediate. This intermediate subsequently decomposes by expelling the leaving group. sapub.org
The change from a concerted to a stepwise mechanism can be influenced by the properties of the nucleophile and leaving group. For example, studies on the pyridinolysis of similar phosphate compounds have shown a shift from a concerted process for weakly basic pyridines to a stepwise mechanism for more strongly basic pyridines. sapub.org In the case of this compound, the leaving groups would be the propoxy and 3-methylbutoxy (isopentyloxy) groups. The stability of the corresponding alkoxide anion determines its efficacy as a leaving group. In biological systems, alcohols are often converted to phosphate esters to create a much better leaving group for nucleophilic substitution reactions. libretexts.org
The steric hindrance presented by the dipropyl and 3-methylbutyl groups would also affect the reaction rate, potentially slowing the approach of the nucleophile to the phosphorus center compared to less hindered phosphate esters. walisongo.ac.id
Table 1: General Characteristics of Nucleophilic Substitution Mechanisms at a Phosphorus Center
| Mechanism | Key Feature | Intermediate/Transition State | Conditions Favoring Mechanism |
| Concerted (S_N2-like) | Single step reaction | Pentacoordinate Transition State | Good leaving group, less basic nucleophile |
| Stepwise (Addition-Elimination) | Two-step reaction | Pentacoordinate Intermediate | Poor leaving group, more basic nucleophile |
This table presents generalized data for organophosphorus compounds to infer the reactivity of this compound.
Interaction with Environmental Colloids, Dissolved Organic Matter, and Mineral Surfaces
The environmental fate of organophosphorus compounds like this compound is significantly influenced by their interactions with various components of soil and aquatic systems. These interactions include sorption to colloids, dissolved organic matter (DOM), and mineral surfaces.
Environmental Colloids and Dissolved Organic Matter (DOM): Due to the presence of three alkyl chains (two propyl, one 3-methylbutyl), the compound possesses considerable nonpolar character. This suggests that hydrophobic partitioning is a likely mechanism for its association with organic-rich colloids and DOM. The compound would preferentially move from the aqueous phase into the hydrophobic domains of humic substances or organic coatings on particulate matter.
Mineral Surfaces: The interaction with mineral surfaces (e.g., clays, metal oxides) is primarily governed by the polar phosphate group. The phosphoryl oxygen (P=O) can act as a Lewis base, participating in hydrogen bonding with surface hydroxyl groups on minerals like silica (B1680970) and alumina. Furthermore, it can form direct coordination complexes with metal ions present in the mineral lattice, acting as a surface ligand. The nature and strength of this binding would depend on the type of mineral, the pH of the system, and the presence of water, which can compete for binding sites. Studies on other organophosphates have shown that steric hindrance from the alkyl groups can influence the surface density of the adsorbed layer. researchgate.net
Reaction Kinetics with Environmental Oxidants and Reductants
Oxidants: In sunlit surface waters or in atmospheric conditions, the primary oxidant is the hydroxyl radical (•OH). The most likely sites of attack for •OH are the C-H bonds on the propyl and 3-methylbutyl alkyl chains. This would lead to the formation of carbon-centered radicals, initiating a cascade of reactions that could ultimately lead to the cleavage of the C-O-P ester linkage or transformation of the alkyl chains. The phosphate ester core itself is generally resistant to oxidation.
Reductants: Reductive degradation pathways are less common for organophosphate esters under typical environmental conditions. These compounds are generally stable against reduction. In highly reducing, anaerobic environments, microbial processes would be the more probable route for degradation rather than direct chemical reduction.
Complexation Chemistry with Metal Ions in Solution and at Interfaces
The phosphoryl oxygen of this compound is a potent Lewis base, enabling it to coordinate with a wide variety of metal ions. wikipedia.org This property is extensively utilized in solvent extraction processes, for example, where tributyl phosphate (TBP) is used to extract metal ions like lanthanides and actinides from aqueous solutions. osti.gov
This compound would be expected to behave similarly to TBP. It can form coordination complexes with metal ions (M^n+) in solution through the donation of the electron pair from its P=O group. The general form of such a complex would be [M(O=P(OR)_3)_x]^n+, where x is the coordination number. The stability of these complexes is influenced by the charge density of the metal ion and the steric bulk of the alkyl groups on the phosphate ligand. osti.gov
In systems containing both the organophosphate and acidic organophosphorus compounds like dibutyl phosphate (DBP), mixed-ligand complexes can form. osti.gov While this compound is a neutral extractant, its presence can synergistically enhance extraction when mixed with acidic extractants. Potentiometric titration studies on related systems have been used to determine the formation constants of various organo-metal-phosphate complexes in aqueous solutions. researchgate.netnih.govresearchgate.net
Table 2: Examples of Metal Ion Complexation by Organophosphorus Ligands
| Metal Ion | Organophosphorus Ligand Type | Typical Coordination Mode | Resulting Complex Example |
| Co(II) | Monodentate Phosphate | P=O coordination | [Co(H₂NCH₂CH₂NH₂)₂PO₄] |
| Mo(II) | Bidentate, Bridging Phosphate | Bridging P-O⁻ groups | [Mo₂(HPO₄)₄]⁴⁻ |
| Eu(III) | Neutral Phosphate Ester (like TBP) | P=O coordination | Eu(NO₃)₃(TBP)₃ |
| Re(III) | Tridentate, Bridging Phosphate | Capping a metal cluster | [Re₃Cl₉(PO₄)]³⁻ |
This table provides examples from related organophosphorus chemistry to illustrate the potential coordination behavior of this compound. wikipedia.orgosti.gov
Molecular-Level Interactions with Biological Macromolecules (e.g., Proteins, Enzymes) in Environmental Context
The interaction of organophosphates with biological macromolecules is of significant toxicological and environmental interest. nih.gov While some organophosphates are known for their covalent, irreversible inhibition of enzymes like acetylcholinesterase, non-covalent interactions are also crucial for understanding their biological activity.
The phosphate moiety is a key recognition element in many biological systems. nih.gov For instance, the 14-3-3 family of proteins specifically binds to proteins that have been phosphorylated on serine or threonine residues. nih.govnih.gov This binding is a non-covalent interaction mediated by a conserved binding pocket in the 14-3-3 protein that accommodates the phosphate group, forming hydrogen bonds and electrostatic interactions. nih.gov
A molecule like this compound could potentially act as a competitive ligand for such phosphoprotein binding sites. The phosphate group could mimic the endogenous phosphoserine/threonine, while the alkyl groups would have further interactions with hydrophobic pockets adjacent to the primary binding site. The strength and specificity of such an interaction would depend on the precise geometry and chemical nature of the protein's binding surface. scispace.com These interactions could disrupt natural signaling pathways that rely on protein phosphorylation and 14-3-3 binding, representing a potential mechanism of toxicity at the molecular level. nih.gov
Computational and Theoretical Chemistry of 3 Methylbutyl Dipropyl Phosphate
Molecular Structure, Conformational Analysis, and Conformational Isomerism
The three-dimensional structure of 3-Methylbutyl dipropyl phosphate (B84403) is fundamental to its physical, chemical, and biological properties. The central phosphorus atom is tetracoordinate, bonded to four oxygen atoms in a tetrahedral geometry. One oxygen is double-bonded (phosphoryl group), while the other three form ester linkages with one 3-methylbutyl group and two propyl groups.
Conformational analysis of 3-Methylbutyl dipropyl phosphate reveals a high degree of flexibility due to rotation around several single bonds (P-O and C-C). The orientation of the alkyl chains relative to the phosphoryl (P=O) group is particularly significant. Theoretical conformational analyses of similar organophosphorus compounds, often employing quantum-chemical methods, show that these molecules exist as an equilibrium of several stable conformers. researchgate.net The most stable conformations typically feature a staggered arrangement of the substituents to minimize steric hindrance. researchgate.net For this compound, this would involve various gauche and trans orientations of the dipropyl and 3-methylbutyl groups.
Quantum Chemical Calculations of Electronic Properties and Reactivity Descriptors
Quantum chemical calculations, such as those based on Density Functional Theory (DFT), are essential for understanding the electronic structure and reactivity of this compound. acs.orgresearchgate.net These methods can determine a range of electronic properties and reactivity descriptors.
Key properties include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a crucial indicator of the molecule's kinetic stability and chemical reactivity. researchgate.net A smaller gap suggests higher reactivity. For organophosphate esters, these calculations help to predict their susceptibility to nucleophilic attack, a key step in their environmental degradation.
Molecular Electrostatic Potential (MEP) maps are another valuable output of quantum chemical calculations. researchgate.net These maps illustrate the charge distribution on the molecule's surface, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions. researchgate.net For this compound, the phosphoryl oxygen is expected to be a region of high negative potential, making it a likely site for interaction with electrophiles, while the phosphorus atom is an electrophilic center, susceptible to attack by nucleophiles.
Other calculated descriptors, such as dipole moment, polarizability, and hyperpolarizability, provide further insight into the molecule's intermolecular interactions. researchgate.net For instance, the dipole moment influences the molecule's solubility in polar solvents and its interaction with charged species.
Table 1: Key Electronic Properties and Reactivity Descriptors from Quantum Chemical Calculations
| Property/Descriptor | Significance |
| HOMO Energy | Indicates the ability to donate electrons. |
| LUMO Energy | Indicates the ability to accept electrons. |
| HOMO-LUMO Gap | Relates to chemical reactivity and kinetic stability. researchgate.net |
| Molecular Electrostatic Potential (MEP) | Identifies reactive sites for electrophilic and nucleophilic attack. researchgate.net |
| Dipole Moment | Influences solubility and intermolecular interactions. |
| Polarizability | Describes the molecule's response to an external electric field. |
Molecular Dynamics (MD) Simulations for Behavior Prediction in Different Phases
Molecular dynamics (MD) simulations are a powerful computational technique used to predict the behavior of molecules over time. mdpi.comacs.org By solving Newton's equations of motion for a system of atoms and molecules, MD simulations can model the dynamic behavior of this compound in different phases (gas, liquid, and in solution) and at interfaces. mdpi.comacs.org
In the gas phase, MD simulations can provide insights into the molecule's conformational dynamics and intramolecular interactions. In the liquid phase, these simulations can predict bulk properties such as density, viscosity, and diffusion coefficients. When simulating the compound in an aqueous environment, MD can reveal how the molecule interacts with water, including the formation of hydration shells and its tendency to aggregate. This is crucial for understanding its environmental transport and bioavailability.
MD simulations are particularly useful for studying the interaction of this compound with environmental surfaces, such as soil organic matter or sediment particles. acs.org These simulations can elucidate the mechanisms of adsorption and desorption, providing a molecular-level understanding of how the compound partitions between different environmental compartments. acs.org
Quantitative Structure-Activity/Property Relationships (QSAR/QSPR) for Environmental Fate Prediction
Quantitative Structure-Activity/Property Relationship (QSAR/QSPR) models are statistical models that relate the chemical structure of a compound to its biological activity (QSAR) or physicochemical properties (QSPR). nih.govresearchgate.net For this compound, these models are invaluable for predicting its environmental fate without the need for extensive experimental testing. nih.govresearchgate.net
QSAR/QSPR models are built using a dataset of compounds with known properties. nih.gov Molecular descriptors, which are numerical representations of the chemical structure, are calculated for each compound. These descriptors can be simple, such as molecular weight, or more complex, derived from quantum chemical calculations. Statistical methods are then used to develop a mathematical relationship between the descriptors and the property of interest. nih.gov
For environmental fate, QSAR/QSPR models can predict key parameters such as:
Biodegradability: Predicting how quickly the compound will be broken down by microorganisms in the environment.
Soil Sorption Coefficient (Koc): Estimating the extent to which the compound will bind to soil and sediment.
Bioaccumulation Factor (BCF): Predicting the compound's potential to accumulate in living organisms.
Atmospheric Half-life: Estimating how long the compound will persist in the atmosphere.
These predictive models are crucial for regulatory purposes, such as under REACH (Registration, Evaluation, Authorisation and Restriction of Chemicals), to screen and prioritize chemicals for further testing and risk assessment. researchgate.net
In Silico Modeling for Environmental Partitioning and Multimedia Distribution
Fugacity-based multimedia models are a common approach. Fugacity, a measure of a chemical's "escaping tendency" from a phase, is used to model the equilibrium partitioning of the compound between different environmental media. These models require physicochemical properties such as vapor pressure, water solubility, and the octanol-water (Kow) and octanol-air (Koa) partition coefficients as inputs. nih.govnih.gov When experimental data is unavailable, these properties can be estimated using QSPR models. acs.org
By simulating the release of this compound into a model environment, these tools can predict its concentrations in different compartments and identify its ultimate environmental sink. nih.gov This information is critical for assessing potential exposure pathways for humans and ecosystems. The results of such models can indicate whether the compound is likely to be found predominantly in the atmosphere, water, soil, or sediment. nih.gov
Applications of 3 Methylbutyl Dipropyl Phosphate in Specialized Chemical and Material Science Research Excluding Prohibited Categories
Role as a Chemical Intermediate in Organic Synthesis
While not a widely commercialized compound, 3-methylbutyl dipropyl phosphate (B84403) can be synthesized in the laboratory for use as a chemical intermediate. The synthesis of such unsymmetrical trialkyl phosphates can be achieved through various methods. One common approach involves a multi-step process where phosphorus oxychloride is reacted sequentially with the corresponding alcohols. For instance, dipropyl phosphorochloridate could be reacted with 3-methyl-1-butanol (isoamyl alcohol) in the presence of a base to yield the final product.
Alternatively, methods for the asymmetric synthesis of trialkyl phosphates with stereogenic phosphorus atoms have been developed, which could be adapted for 3-methylbutyl dipropyl phosphate. rsc.orgrsc.org These methods often involve the dynamic kinetic resolution of a racemic, unsymmetrically substituted dialkyl phosphorochloridite, which is then condensed with an alcohol in the presence of a chiral amine catalyst, followed by stereospecific oxidation. rsc.orgrsc.org
Once synthesized, trialkyl phosphates like this compound can serve as alkylating agents. Research has shown that trialkyl phosphates are effective and mild reagents for the nucleophilic alkylation of various N-, O-, C-, and S-nucleophiles. organic-chemistry.org These reactions often proceed smoothly and in excellent yields, providing a safer alternative to more hazardous alkylating agents like alkyl halides. organic-chemistry.org The presence of two different alkyl groups (propyl and 3-methylbutyl) in the target compound offers potential for selective alkylation studies, depending on the reaction conditions and the nucleophile.
Table 1: Potential Synthetic Routes for this compound
| Precursor 1 | Precursor 2 | Reagent/Catalyst | Product | Synthesis Type |
| Dipropyl phosphorochloridate | 3-Methyl-1-butanol | Base (e.g., Pyridine) | This compound | Nucleophilic Substitution |
| Propyl phosphorodichloridate | 3-Methyl-1-butanol, Propanol | Base (e.g., Pyridine) | This compound | Stepwise Nucleophilic Substitution |
| Racemic dialkyl phosphorochloridite | Alcohol | Chiral Amine / Oxidizing Agent | Asymmetric Trialkyl Phosphate | Asymmetric Synthesis rsc.orgrsc.org |
Utilization in Solvent Extraction Processes and Phase Behavior Studies
Organophosphate esters are extensively studied for their utility in solvent extraction, particularly in hydrometallurgy and nuclear fuel reprocessing. While research on this compound is not widespread, its behavior can be inferred from extensive studies on analogous compounds like tri-n-butyl phosphate (TBP), tri-n-amyl phosphate (TAP), and tris(2-methylbutyl) phosphate (T2MBP). rsc.orgresearchgate.netiaea.org These compounds act as neutral extractants, forming coordination complexes with metal ions, thereby facilitating their transfer from an aqueous phase to an organic phase.
The extraction efficiency and selectivity of these organophosphates are influenced by the steric and electronic properties of the alkyl groups. The branched structure of the 3-methylbutyl group in this compound, compared to the linear chain of TBP, is expected to influence its extraction behavior. Studies on T2MBP, a branched isomer of TAP, have shown that it can be a potential alternative to TBP, exhibiting a lower tendency to form a "third phase" during the extraction of certain metal ions like Th(IV) and Pu(IV). rsc.orgresearchgate.netiaea.org The formation of a third phase, which is an undesirable splitting of the organic phase into two, is a significant operational problem in solvent extraction processes. researchgate.net The lower tendency of branched-chain phosphates to form this third phase is a key area of research. rsc.orgresearchgate.net
The phase behavior of these systems is complex, involving the self-organization of extracted metal-ligand complexes into reverse micelle-like aggregates. researchgate.net The size and stability of these aggregates, which dictate the onset of third phase formation, are dependent on factors such as the structure of the extractant, the nature of the diluent, temperature, and the concentration of the extracted metal ion and acid in the organic phase. researchgate.net Research on various trialkyl phosphates has allowed for the development of empirical equations to predict the limiting organic concentration (LOC) for third phase formation under different conditions. researchgate.net
Table 2: Comparison of Properties of Structurally Related Trialkyl Phosphates
| Compound | Common Abbreviation | Molecular Structure | Key Feature in Solvent Extraction |
| Tri-n-butyl phosphate | TBP | P(=O)(OCCCC)₃ | Widely used standard, prone to third phase formation with tetravalent ions. researchgate.net |
| Tri-n-amyl phosphate | TAP | P(=O)(OCCCC)₃ | Higher molecular weight analogue of TBP. |
| Tris(2-methylbutyl) phosphate | T2MBP | P(=O)(OCH₂CH(CH₃)CH₂CH₃)₃ | Branched structure, shows lower third phase formation tendency than TBP. rsc.orgresearchgate.net |
| This compound | - | P(=O)(OCCC)(OCCC)(OCCCC(C)C) | Unsymmetrical, with both linear and branched alkyl groups. |
Application as a Reference Standard or Internal Standard in Analytical Method Development
In analytical chemistry, a reference standard is a highly purified and well-characterized compound used for qualitative identification and quantitative measurement. tandfonline.comresearchgate.netacs.org These standards are crucial for ensuring the accuracy and validity of analytical results. tandfonline.comacs.org They are used to calibrate instruments, validate methods, and as a benchmark against which other samples are compared.
For a compound to be used as a reference standard, it must be of the highest purity and extensively characterized using a suite of analytical techniques. researchgate.netacs.org These can include chromatographic methods (HPLC, GC), spectroscopic methods (NMR, IR, MS), and thermal analysis (DSC). researchgate.netacs.org The establishment of a chemical reference substance is a rigorous process to ensure its identity, purity, and stability. acs.org
There is no evidence in the reviewed literature to suggest that this compound is currently used as a commercially available or widely recognized reference standard. Its structural similarity to other organophosphate esters, which are monitored as environmental contaminants, could mean it has potential use as an internal standard in the analysis of such compounds, provided it is not naturally present in the samples being analyzed. An internal standard is a compound added in a constant amount to samples, the calibration standard, and the blank to correct for the loss of analyte during sample preparation or injection.
Exploratory Use in Polymer Science or Material Development (Focus on Chemical Interaction, not Performance/Safety)
Organophosphate esters (OPEs) are a class of chemicals frequently incorporated into polymers as additives, such as plasticizers and flame retardants. researchgate.netacs.org The interaction of these additives with the polymer matrix is a subject of significant research. While the performance aspects are beyond the scope of this article, the fundamental chemical interactions are relevant. OPEs are typically not chemically bound to the polymer but are physically dispersed within the matrix. researchgate.net
Research into the leaching and migration of OPEs from polymer materials indicates that these processes are governed by the chemical properties of the ester and the polymer. mdpi.com Although reactive OPEs that can form covalent bonds with polymers exist, many are simply additives. mdpi.com The study of how compounds like this compound interact with and diffuse through different polymer materials (e.g., polyethylene, polypropylene, polyvinyl chloride) is an area of exploratory material science, contributing to the understanding of additive-polymer compatibility. tandfonline.com
Current Research Gaps and Future Academic Research Directions for 3 Methylbutyl Dipropyl Phosphate
Comprehensive Elucidation of Undiscovered Abiotic and Biotic Transformation Pathways
A significant research gap exists in the understanding of how 3-Methylbutyl dipropyl phosphate (B84403) transforms in the environment. Both non-biological (abiotic) and biological (biotic) degradation pathways are critical in determining the persistence, potential for long-range transport, and the formation of transformation products of this compound.
Abiotic Transformation: Key abiotic processes that influence the fate of OPEs in the environment include hydrolysis and photolysis. The rates of these reactions are highly dependent on the specific chemical structure of the OPE and the environmental conditions. For 3-Methylbutyl dipropyl phosphate, there is a lack of data on its stability in aqueous environments and its susceptibility to degradation by sunlight.
Future Research Directions:
Hydrolysis Studies: Systematic investigation of the hydrolysis rate of this compound under a range of environmentally relevant pH (acidic, neutral, and alkaline) and temperature conditions. The identification of its hydrolysis products is also crucial.
Photolysis Experiments: Studies to determine the direct and indirect photolysis rates of this compound in air, water, and on soil surfaces. This would involve identifying the degradation products formed upon exposure to simulated solar radiation.
Biotic Transformation: The biodegradation of OPEs is a key process in their removal from the environment. This can occur in wastewater treatment plants, soils, and surface waters through the action of microorganisms. There is currently no information available on the biodegradation of this compound.
Future Research Directions:
Biodegradation Screening: Standardized aerobic and anaerobic biodegradation tests using activated sludge from wastewater treatment plants, as well as soil and water microcosms, to determine the extent and rate of degradation.
Metabolite Identification: Identification of the metabolites formed during the biodegradation of this compound to assess their potential persistence and toxicity.
Enzyme and Microbial Studies: Isolation and characterization of microbial strains and enzymes responsible for the degradation of this compound.
Development of Novel Ultra-Trace Analytical Methods for Environmental Monitoring
The ability to detect and quantify trace levels of environmental contaminants is fundamental to understanding their occurrence, fate, and exposure risks. While methods exist for the analysis of OPEs as a class, specific methods optimized for this compound are needed.
Current analytical techniques for OPEs often employ gas chromatography-tandem mass spectrometry (GC-MS/MS) or liquid chromatography-tandem mass spectrometry (LC-MS/MS). These methods offer high sensitivity and selectivity. For instance, a study utilizing ultra-high performance liquid chromatography-tandem mass spectrometry (UHPLC-MS/MS) with a positive atmospheric pressure chemical ionization source (APCI) achieved method limits of quantification (MLOQs) for various OPEs in the range of 0.06 to 0.29 ng/g in egg samples and 0.05 to 0.50 ng/g in liver samples.
Future Research Directions:
Method Development and Validation: Development of a validated analytical method for the quantification of this compound in various environmental matrices, including water, soil, sediment, and air. This would involve optimizing extraction, clean-up, and instrumental analysis.
High-Resolution Mass Spectrometry: Application of high-resolution mass spectrometry for the identification of unknown transformation products of this compound in environmental samples.
Passive Sampling Techniques: Development and calibration of passive sampling devices for the time-integrated monitoring of this compound in air and water.
| Parameter | Analytical Technique | Sample Matrix | MLOQ (ng/g) |
| Example OPEs | UHPLC-MS/MS-APCI(+) | Egg | 0.06 - 0.29 |
| UHPLC-MS/MS-APCI(+) | Liver | 0.05 - 0.50 | |
| This compound | Data not available | Data not available | Data not available |
Advanced Modeling for Predictive Environmental Transport and Fate in Complex Scenarios
Environmental fate models are valuable tools for predicting the distribution and persistence of chemicals in the environment. To be accurate, these models require reliable input data on the physicochemical properties and transformation rates of the chemical of interest. For this compound, the necessary input data is largely unavailable.
Future Research Directions:
Physicochemical Property Determination: Experimental determination of key physicochemical properties of this compound, including its water solubility, vapor pressure, octanol-water partition coefficient (Kow), and organic carbon-water (B12546825) partition coefficient (Koc).
Multimedia Fate Modeling: Application of multimedia environmental fate models (e.g., fugacity models) to predict the partitioning of this compound between air, water, soil, and sediment.
Long-Range Transport Potential: Modeling the long-range atmospheric transport potential of this compound to assess its ability to reach remote ecosystems.
Exploration of Sustainable Synthetic Methodologies and Derivatization Routes
The synthesis of OPEs traditionally involves the use of phosphoryl chloride and the corresponding alcohols. Exploring more sustainable and efficient synthetic methods is an area of growing interest in green chemistry.
Future Research Directions:
Green Synthetic Routes: Investigation of alternative, greener synthetic pathways for the production of this compound that minimize the use of hazardous reagents and solvents and reduce waste generation. This could include enzymatic synthesis or the use of more benign phosphorylating agents.
Catalytic Methods: Development of catalytic methods for the synthesis of this compound to improve reaction efficiency and selectivity.
Derivatization for Analytical Purposes: Exploration of derivatization reactions for this compound to enhance its detectability in analytical methods, for example, by improving its ionization efficiency in mass spectrometry or its volatility for gas chromatography.
Investigation of Unexplored Mechanistic Aspects of its Chemical and Environmental Reactivity
A deeper understanding of the reaction mechanisms that govern the transformation of this compound is essential for predicting its environmental behavior and potential interactions.
Future Research Directions:
Computational Chemistry Studies: Use of computational chemistry methods, such as density functional theory (DFT), to investigate the mechanisms of hydrolysis and other transformation reactions of this compound. This can provide insights into reaction pathways and the stability of intermediates.
Isotope Labeling Studies: Use of isotopically labeled this compound (e.g., with ¹³C or ²H) to trace its fate in complex environmental systems and to elucidate transformation pathways.
Structure-Activity Relationships: Investigation of the relationship between the chemical structure of this compound and its reactivity, which can help in predicting the behavior of other structurally similar OPEs.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
